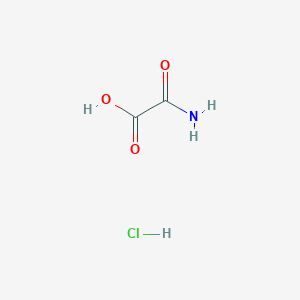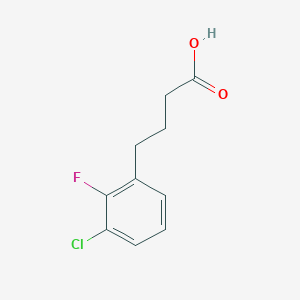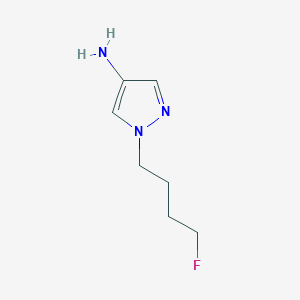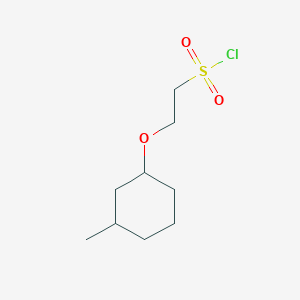
Carbamoylformic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamoylformic acid hydrochloride is a chemical compound with the molecular formula C3H5NO3·HCl. It is a derivative of formic acid and carbamic acid, and it is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamoylformic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of formic acid with urea in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of carbamoylformic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where formic acid and urea are combined with hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product. The resulting carbamoylformic acid is then purified and converted to its hydrochloride salt through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamoylformic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to formamide and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formic acid and carbon dioxide.
Reduction: Formamide and methanol.
Substitution: Various carbamoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamoylformic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamoyl compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamoylformic acid hydrochloride involves its reactivity with various nucleophiles and electrophiles. The carbamoyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create a wide range of compounds with diverse chemical properties.
Comparaison Avec Des Composés Similaires
Carbamoylformic acid hydrochloride can be compared with other similar compounds such as carbamoyl chloride and carbamoyl fluoride. These compounds share similar reactivity patterns but differ in their specific chemical properties and applications. For example:
Carbamoyl chloride: More reactive and used in the synthesis of pesticides and pharmaceuticals.
Carbamoyl fluoride: Used in the synthesis of fluorinated organic compounds.
Conclusion
This compound is a versatile and reactive compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable reagent in organic synthesis and scientific research.
Propriétés
Numéro CAS |
996-32-7 |
|---|---|
Formule moléculaire |
C2H4ClNO3 |
Poids moléculaire |
125.51 g/mol |
Nom IUPAC |
oxamic acid;hydrochloride |
InChI |
InChI=1S/C2H3NO3.ClH/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H |
Clé InChI |
PZYFLMADZGURAK-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)




![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)





![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
